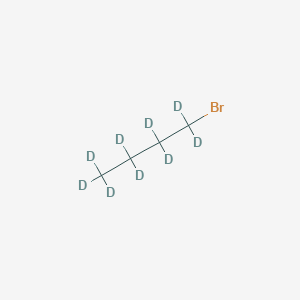

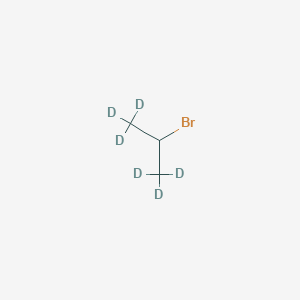

1-Bromobutane-D9

説明

1-Bromobutane-D9 is a deuterium-labeled version of 1-bromobutane . It is primarily used as a reagent in organic synthesis to introduce a bromine atom into a molecule or to prepare other organic compounds that contain a butyl group . It is also used largely in synthesis as a source of the deuterated butyl group .

Synthesis Analysis

1-Bromobutane-D9 is primarily used as a reagent in organic synthesis to introduce a bromine atom into a molecule or to prepare other organic compounds that contain a butyl group . It is also synthesized via an S N 2 reaction .Molecular Structure Analysis

The molecular formula of 1-Bromobutane-D9 is CD3(CD2)2CD2Br . The molecular weight is 146.07 . The SMILES string representation is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br .Chemical Reactions Analysis

1-Bromobutane-D9 is commonly used in research and development of new drugs, agrochemicals, and other high-performance materials . Its stable isotope labeling allows for more accurate tracking and identification of molecules in biological and environmental systems .Physical And Chemical Properties Analysis

1-Bromobutane-D9 has a density of 1.359 g/mL at 25 °C . It has a boiling point of 100-104 °C and a melting point of -112 °C . The refractive index is 1.439 .科学的研究の応用

Synthesis of Deuterated Compounds

1-Bromobutane-D9: is extensively used in the synthesis of deuterated analogs of organic compounds. Due to its perdeuterated nature, it serves as a source of the deuterated butyl group, which is crucial in the study of reaction mechanisms and metabolic pathways where isotopic labeling is required .

NMR Spectroscopy Calibration

In nuclear magnetic resonance (NMR) spectroscopy, 1-Bromobutane-D9 can be used as an internal standard for quantitative analysis. Its deuterium atoms provide a distinct signal that helps in calibrating the NMR instrument, ensuring accurate measurement of other substances in the sample .

Material Science Research

Researchers in material science utilize 1-Bromobutane-D9 to modify the surface properties of materials. By introducing deuterated butyl groups onto surfaces, scientists can investigate changes in hydrophobicity, adhesion, and other surface characteristics critical to material performance .

Pharmaceutical Research

In pharmaceutical research, 1-Bromobutane-D9 is valuable for tracing the synthesis and degradation of drug molecules. It allows for the creation of deuterated drugs, which can be monitored in biological systems to understand their pharmacokinetics and metabolism .

Environmental Tracing

Environmental scientists use 1-Bromobutane-D9 as a tracer to study the environmental fate of organic pollutants. The deuterated compound can be distinguished from its non-deuterated counterpart, enabling researchers to track its movement and transformation in the environment .

Chemical Synthesis

1-Bromobutane-D9: is a key reagent in the synthesis of other deuterated chemicals and intermediates. Its application in chemical synthesis extends to producing compounds for research in various fields, including organic chemistry and catalysis .

Petrochemical Analysis

In the petrochemical industry, 1-Bromobutane-D9 can be used to study the behavior of hydrocarbons under different conditions. By substituting hydrogen with deuterium, scientists can gain insights into reaction kinetics and mechanisms relevant to fuel production and refinement .

Quantum Computing Research

Emerging research in quantum computing utilizes 1-Bromobutane-D9 for the development of quantum dots and other nanostructures. The deuterated compound helps in creating stable, well-defined quantum systems that are essential for advancing this cutting-edge technology .

Safety and Hazards

1-Bromobutane-D9 is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and causes skin irritation . It may cause respiratory irritation, is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled . It is also toxic to aquatic life with long-lasting effects .

将来の方向性

1-Bromobutane-D9 is commonly used in research and development of new drugs, agrochemicals, and other high-performance materials . Its stable isotope labeling allows for more accurate tracking and identification of molecules in biological and environmental systems , making it a valuable tool for scientists and researchers.

作用機序

Target of Action

1-Bromobutane-D9, also known as Butyl bromide-d9, is a deuterium-labeled version of 1-bromobutane . It primarily targets the liver and respiratory system .

Mode of Action

It is known that it is used largely in synthesis as a source of the deuterated butyl group . This suggests that it may interact with its targets by introducing a bromine atom into a molecule or preparing other organic compounds that contain a butyl group .

Biochemical Pathways

Given its use in synthesis as a source of the deuterated butyl group , it may be involved in various biochemical reactions where a butyl group is required.

Pharmacokinetics

It is known that it is a highly flammable liquid and vapor, which may influence its absorption and distribution . It may cause skin and eye irritation, and may cause respiratory irritation , which could potentially impact its metabolism and excretion.

Result of Action

It is known to be toxic to aquatic life with long-lasting effects , suggesting that it may have significant environmental impacts.

Action Environment

The action of 1-Bromobutane-D9 can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture to maintain its stability . Furthermore, its efficacy may be influenced by the presence of other chemicals in the environment, as it is used largely in synthesis as a source of the deuterated butyl group .

特性

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,4-nonadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481752 | |

| Record name | 1-Bromobutane-D9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromobutane-D9 | |

CAS RN |

98195-36-9 | |

| Record name | 1-Bromobutane-D9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)